2-(4-methylphenyl)ethylhydrazine
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Overview
Description
2-(4-methylphenyl)ethylhydrazine is an organic compound with the molecular formula C9H14N2. It is a heterocyclic organic compound that is primarily used for research purposes. The compound is also known by several synonyms, including p-Methylphenelzine and 4-Methylphenelzine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)ethylhydrazine typically involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
2-(4-methylphenyl)ethylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethylhydrazine: Similar structure but with a methoxy group instead of a methyl group.
2-(4-chlorophenyl)ethylhydrazine: Contains a chlorine atom instead of a methyl group.
2-(4-nitrophenyl)ethylhydrazine: Contains a nitro group instead of a methyl group.
Uniqueness
2-(4-methylphenyl)ethylhydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
32504-14-6 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
CKAKUERTINBUEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNN |
Canonical SMILES |
CC1=CC=C(C=C1)CCNN |
Key on ui other cas no. |
32504-14-6 |
Origin of Product |
United States |
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